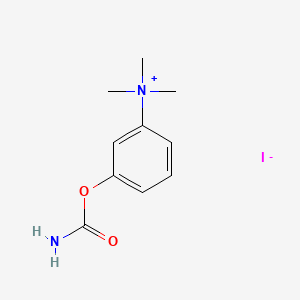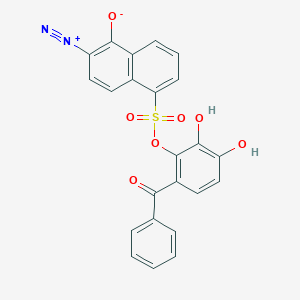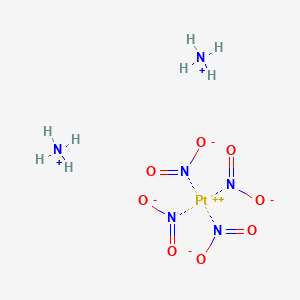
Diazanium;platinum(2+);tetranitrite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazanium;platinum(2+);tetranitrite is a complex compound that has garnered significant interest in various fields of research due to its unique chemical properties and potential applications. This compound consists of a platinum ion coordinated with diazanium and tetranitrite ligands, which contribute to its distinctive reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;platinum(2+);tetranitrite typically involves the reaction of platinum salts with diazanium and nitrite sources under controlled conditions. One common method includes the use of platinum(II) chloride, which reacts with diazanium salts and sodium nitrite in an aqueous medium. The reaction is carried out at room temperature, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and the product is purified using advanced techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
Diazanium;platinum(2+);tetranitrite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the platinum center.
Reduction: Reduction reactions typically involve the nitrite ligands, leading to the formation of nitrogen oxides.
Substitution: Ligand substitution reactions can occur, where the diazanium or nitrite ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are usually carried out under mild conditions, with careful control of temperature and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce nitrogen oxides. Substitution reactions result in new platinum complexes with different ligands .
科学研究应用
Diazanium;platinum(2+);tetranitrite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its use in targeted drug delivery systems, where the compound can be activated by specific biological triggers.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
The mechanism of action of diazanium;platinum(2+);tetranitrite involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the induction of apoptosis in cancer cells. Additionally, the nitrite ligands can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways .
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that also forms DNA cross-links but has different ligands.
Carboplatin: Another platinum-based drug with a similar mechanism of action but with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct ligand arrangement that provides different pharmacokinetic properties.
Uniqueness
Diazanium;platinum(2+);tetranitrite is unique due to its combination of diazanium and nitrite ligands, which confer specific reactivity and biological activity. The presence of nitrite ligands allows for the release of nitric oxide, adding an additional layer of functionality compared to other platinum-based compounds .
属性
分子式 |
H8N6O8Pt |
|---|---|
分子量 |
415.18 g/mol |
IUPAC 名称 |
diazanium;platinum(2+);tetranitrite |
InChI |
InChI=1S/4HNO2.2H3N.Pt/c4*2-1-3;;;/h4*(H,2,3);2*1H3;/q;;;;;;+2/p-2 |
InChI 键 |
ZUTHJNKRTSITMD-UHFFFAOYSA-L |
规范 SMILES |
[NH4+].[NH4+].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Pt+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



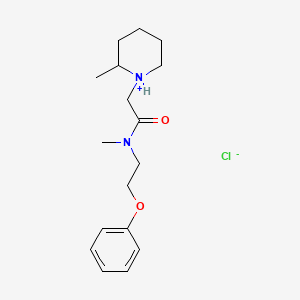
![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
![1H-Pyrrolo[2,3-B]pyridine, 4-[4-(phenylmethyl)-1-piperidinyl]-](/img/structure/B13778092.png)
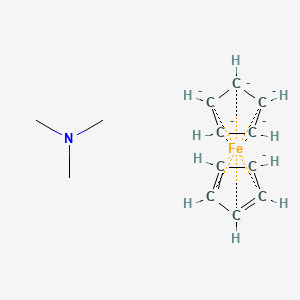
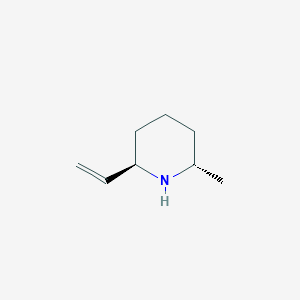
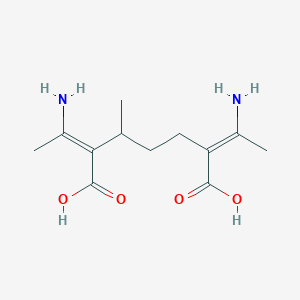
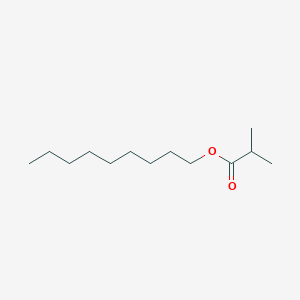
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
